7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Description
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound featuring an imidazopyridine core substituted with a methyl group at position 7 and a carbohydrazide moiety at position 2. It is synthesized via a multi-step process starting from 2-aminopyridine and ethyl 3-bromo-2-oxopropanoate, followed by hydrazine hydrate treatment to introduce the carbohydrazide group . Its molecular formula is C₁₀H₁₁N₅O, with a purity of 98% and CAS number 439111-38-3 .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXQHVTMOSGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbohydrazide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has shown potential as a therapeutic agent in several areas:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB), with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM. This suggests its potential application in treating drug-resistant tuberculosis cases.
- Anticancer Properties : The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Mechanistically, it modulates cell signaling pathways related to growth and survival, demonstrating non-toxicity while maintaining potent anticancer effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Target Interaction : The primary target is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). Binding occurs at key residues such as Lys627 and Asp836, leading to inhibition of cell proliferation through modulation of the Raf/MEK/ERK and RAS/MAPK pathways.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on Antimicrobial Properties : A recent investigation demonstrated that derivatives exhibited significant antibacterial activity against various bacterial strains. Such findings underscore the compound's potential as a candidate for antibiotic development .
- Research on Anti-Tuberculosis Efficacy : Another study highlighted its effectiveness in combating tuberculosis by targeting specific bacterial enzymes essential for Mycobacterium tuberculosis survival. This positions it as a promising agent in the fight against drug-resistant tuberculosis strains .
- In Vitro Studies : Laboratory tests have shown that modifications to the carbohydrazide moiety can enhance enzyme inhibition and improve therapeutic efficacy. These findings suggest avenues for further development in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and cell cycle arrest . The compound may also interact with enzymes and receptors involved in microbial metabolism, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
The biological and chemical properties of imidazopyridine carbohydrazides are highly dependent on substituent positions and electronic characteristics. Key analogs include:
Key Observations :
- Positional Isomerism: The 7-methyl derivative exhibits distinct electronic effects compared to 2-methyl analogs.
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., 7-Cl, 3-Cl) introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or hydrogen bonding compared to the electron-donating methyl group .
Divergence :
Trends :
- Chloro derivatives (e.g., 7-Cl) show superior cytotoxicity, likely due to enhanced electrophilicity facilitating DNA intercalation or enzyme inhibition .
- Methyl at position 7 improves activity compared to position 2, suggesting steric or electronic optimization at position 7 enhances target binding .
Biological Activity
7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds. It features a methyl group at the 7-position and a carbohydrazide moiety that enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 174.20 g/mol.
The primary target for this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds to key residues Lys627 and Asp836 , inhibiting the receptor's activity. This inhibition affects several biochemical pathways, notably the Raf/MEK/ERK and RAS/MAPK pathways, leading to decreased cell proliferation and growth .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, some analogues have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . This suggests potential applications in treating tuberculosis, particularly in drug-resistant cases.
Anticancer Properties
The compound has also been explored for its anticancer activity. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The mechanism involves modulation of cell signaling pathways associated with growth and survival . A notable case study reported that certain derivatives exhibited non-toxicity while maintaining potent anticancer effects .
Research Findings and Case Studies
| Study | Findings | Notes |
|---|---|---|
| Abrahams et al. (2023) | Identified potent inhibitors against Mtb | High-throughput screening revealed MICs as low as 0.03 μM |
| Moraski et al. (2023) | Nine derivatives showed in vitro anti-TB activity | Most compounds were non-toxic against tested cell lines |
| MDPI Review (2022) | Discussed structure-activity relationships for imidazo[1,2-a]pyridines | Highlighted potential for scaffold hopping in drug design |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or α-haloketones). For example, 2-aminonicotinate derivatives can react with α-haloketones under controlled temperatures (60–80°C) in inert atmospheres to form the imidazo[1,2-a]pyridine core. Subsequent hydrazide formation is achieved by treating the ester intermediate with hydrazine hydrate in ethanol .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The hydrazide NH2 group appears as a broad singlet near δ 4.5–5.0 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm deviation from theoretical mass.
- IR : Stretch bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the carbohydrazide moiety .
Q. What are the primary pharmacological targets of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : These derivatives interact with GABA receptors, serotonin transporters, and kinase pathways. For bioactivity screening, use in vitro assays like receptor-binding studies (radioligand displacement) or enzyme inhibition assays (e.g., kinase activity via ADP-Glo™). Prioritize compounds with IC50 values <10 μM for further in vivo testing .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Regioselectivity is controlled by solvent polarity, temperature, and catalyst choice. For example:
- Polar aprotic solvents (DMF, DMSO) favor cyclization at the 2-position.
- Lewis acids (e.g., ZnCl2) enhance electrophilic substitution at the 3-position.
Optimize conditions using Design of Experiments (DoE) to map parameter interactions .
Q. What computational methods are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Docking simulations (AutoDock Vina, Schrödinger) predict binding affinities to targets like GABA-A receptors.
- QSAR models : Use descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to correlate structural features with bioactivity. Validate models with leave-one-out cross-validation (R² >0.7) .
Q. How to resolve discrepancies in bioactivity data from different synthetic batches?
- Methodological Answer :
- Purity analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity.
- Polymorph screening : Perform X-ray crystallography or DSC to identify crystalline forms affecting solubility/bioavailability.
- Batch-to-batch variability : Statistically compare IC50 values using ANOVA (p<0.05 threshold) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?
- Methodological Answer : Variations in substituent positioning (e.g., methyl at 7- vs. 8-position) alter steric and electronic profiles. For example:
- 7-Methyl derivatives show enhanced GABA receptor binding due to optimal lipophilicity.
- 8-Methyl analogues may exhibit reduced activity due to steric hindrance.
Address contradictions by synthesizing positional isomers and testing under standardized assay conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
